molecular formula C11H7F9O3S B13919162 (2-Methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate CAS No. 42096-33-3

(2-Methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

Cat. No.: B13919162
CAS No.: 42096-33-3
M. Wt: 390.22 g/mol
InChI Key: WZUNVFIAAJWKIF-UHFFFAOYSA-N
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Description

(2-Methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is a chemical compound with the molecular formula C11H7F9O3S and a molecular weight of 390.22 g/mol . This compound is known for its unique structure, which includes a nonafluorobutane sulfonate group attached to a 2-methylphenyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate typically involves the reaction of 2-methylphenol with nonafluorobutane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction .

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, carboxylic acids, and sulfonic acids .

Scientific Research Applications

(2-Methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing the nonafluorobutane sulfonate group into molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The nonafluorobutane sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
  • (2-Methylphenyl) 1,1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonate
  • (2-Methylphenyl) 1,1,2,2,3,3,4,4,4-heptafluorobutane-1-sulfonate

Uniqueness

The uniqueness of this compound lies in its high fluorine content, which imparts distinctive chemical properties such as high thermal stability, resistance to oxidation, and strong electron-withdrawing effects. These properties make it particularly useful in applications where stability and reactivity are crucial .

Properties

CAS No.

42096-33-3

Molecular Formula

C11H7F9O3S

Molecular Weight

390.22 g/mol

IUPAC Name

(2-methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

InChI

InChI=1S/C11H7F9O3S/c1-6-4-2-3-5-7(6)23-24(21,22)11(19,20)9(14,15)8(12,13)10(16,17)18/h2-5H,1H3

InChI Key

WZUNVFIAAJWKIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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